2-(cyclohexylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
2-(Cyclohexylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound featuring a multifaceted structure with functionalities including a thioether, a pyrazole ring, and an aromatic thiophene moiety. These structural features make it an intriguing subject for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone often involves multi-step organic reactions. Typically, the synthesis starts with the preparation of intermediates such as substituted hydrazines, thiophenes, and cyclohexyl thioethers.
Formation of the Pyrazole Ring: : The initial steps involve the formation of the pyrazole ring through the condensation of a hydrazine derivative with a diketone.
Introduction of the Thiophene Moiety: : Subsequent reaction steps involve the coupling of the thiophene moiety under conditions such as metal-catalyzed cross-coupling or nucleophilic substitution.
Addition of the Thioether Group: : The final step is typically the addition of the cyclohexylthio group via thioetherification reactions involving alkyl halides and thiols under basic conditions.
Industrial Production Methods
While industrial-scale production specifics can vary, common methods include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and purity. Catalysts and solvents are often recycled to improve the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thioether and aromatic rings can undergo oxidation using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction of the carbonyl group can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Common solvents include dichloromethane, ethanol, and dimethylformamide.
Major Products Formed
The major products of these reactions typically include oxidized sulfoxides, reduced alcohols, and substituted aromatic derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Cyclohexylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has numerous applications across various scientific fields:
Chemistry: : Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: : Acts as a molecular probe in biological assays due to its unique binding properties.
Industry: : Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through specific interactions at the molecular level:
Molecular Targets: : The aromatic and pyrazole moieties interact with biological targets such as enzymes and receptors.
Pathways Involved: : It may influence biochemical pathways involved in oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Comparing 2-(cyclohexylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone with other compounds reveals its uniqueness:
Similar Compounds
2-(Cyclohexylthio)-1-(5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: : Differing in the position of methoxy groups.
2-(Cyclohexylthio)-1-(4-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: : Variations in the substitution pattern on the pyrazole ring.
These structural differences can affect the compound's reactivity, selectivity, and overall biological activity.
Hope that gives you a comprehensive view of this intricate compound!
Properties
IUPAC Name |
2-cyclohexylsulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S2/c1-27-20-11-6-10-17(23(20)28-2)19-14-18(21-12-7-13-29-21)24-25(19)22(26)15-30-16-8-4-3-5-9-16/h6-7,10-13,16,19H,3-5,8-9,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNDNNAZAHVJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3CCCCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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